molecular formula C13H26O2Si B12573291 Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane CAS No. 488748-61-4

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane

Cat. No.: B12573291
CAS No.: 488748-61-4
M. Wt: 242.43 g/mol
InChI Key: NIMYBJRFGYKCNG-UHFFFAOYSA-N
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Description

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a cyclobutylideneethoxy moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable cyclobutylideneethoxy precursor. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction could produce silanes with different substituents.

Scientific Research Applications

Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective transformations in complex synthetic sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other organosilicon compounds. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

CAS No.

488748-61-4

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

tert-butyl-(2-cyclobutylideneethoxymethoxy)-dimethylsilane

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-11-14-10-9-12-7-6-8-12/h9H,6-8,10-11H2,1-5H3

InChI Key

NIMYBJRFGYKCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCOCC=C1CCC1

Origin of Product

United States

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